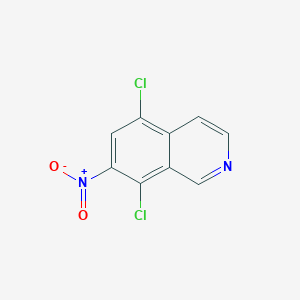

5,8-Dichloro-7-nitroisoquinoline

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5,8-dichloro-7-nitroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4Cl2N2O2/c10-7-3-8(13(14)15)9(11)6-4-12-2-1-5(6)7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEWSYZKPVVHRRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=C(C(=CC(=C21)Cl)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5,8 Dichloro 7 Nitroisoquinoline and Analogous Structures

Strategies for Introducing Halogen Substituents on the Isoquinoline (B145761) Core

The introduction of halogen substituents onto the isoquinoline ring system can be achieved through various methods, primarily involving electrophilic substitution. The regiochemical outcome of these reactions is highly dependent on the reaction conditions, the nature of the halogenating agent, and the presence of catalysts.

Direct halogenation is a common strategy for functionalizing the electron-rich benzene (B151609) ring of the isoquinoline system. Electrophilic attack typically occurs at the C5 and C8 positions, as the pyridine (B92270) ring is deactivated by the electron-withdrawing nitrogen atom.

The direct chlorination of isoquinoline to yield the 5,8-dichloro derivative can be accomplished using specific reagents and conditions. One documented method involves the reaction of isoquinoline with 1,3-dichloro-5,5-dimethylhydantoin in sulfuric acid. This process is regioselective, providing 5,8-dichloro-isoquinoline as the product chemicalbook.com. Another approach involves using two equivalents of chlorine gas, which leads to the formation of the 5,8-dichloro-isomer thieme-connect.de. Further chlorination can result in 5,7,8-trichloroisoquinoline thieme-connect.de.

Similar to chlorination, direct bromination of the isoquinoline core predominantly occurs on the benzene ring. The use of two equivalents of bromine in the presence of a Lewis acid catalyst, such as aluminum trichloride, yields a mixture of 5-bromoisoquinoline and 5,8-dibromoisoquinoline, from which the latter can be isolated thieme-connect.de. While N-Bromosuccinimide (NBS) is a widely used reagent for electrophilic bromination of aromatic systems, specific documented applications for the direct synthesis of 5,8-dibromoisoquinoline require careful selection of catalysts and conditions to achieve the desired regioselectivity.

Controlling the position of halogenation on the isoquinoline nucleus is a key synthetic challenge. In electrophilic aromatic substitution reactions, the benzene portion of the isoquinoline molecule is more reactive than the pyridine portion shahucollegelatur.org.in. Substitutions are strongly directed to the C5 and C8 positions. The presence of substituents already on the ring can further influence the regioselectivity of subsequent halogenation steps. For instance, the bromination of 5-bromoisoquinolin-8-amine occurs at the C7 position thieme-connect.de. In analogous heterocyclic systems like quinolines, the use of directing groups attached to the C8 position can selectively guide halogenation to the C5 position, even under metal-free conditions rsc.org.

Lewis acid catalysts play a pivotal role in directing the regioselectivity of halogenation on the isoquinoline core. A notable example is the "swamping catalyst effect" observed with aluminum trichloride (AlCl₃) thieme-connect.de. In this scenario, the first equivalent of the Lewis acid coordinates with the lone pair of electrons on the isoquinoline nitrogen atom. This complexation deactivates the pyridine ring towards electrophilic attack, thereby directing the halogenating agent to the carbocyclic benzene ring. A second equivalent of the Lewis acid is then required to function as a traditional catalyst for the Friedel-Crafts-type halogenation, promoting substitution at the C5 and C8 positions thieme-connect.de. This technique is effective for both chlorination and bromination thieme-connect.de.

| Halogenation Reaction | Reagent(s) | Catalyst/Conditions | Major Product(s) | Reference |

|---|---|---|---|---|

| Dichlorination | 1,3-Dichloro-5,5-dimethylhydantoin | Sulfuric acid | 5,8-Dichloro-isoquinoline | chemicalbook.com |

| Dibromination | Bromine (2 equiv.) | Aluminum trichloride (2 equiv.) | 5,8-Dibromoisoquinoline | thieme-connect.de |

| Monobromination | Bromine | Aluminum trichloride (2 equiv.) | 5-Bromoisoquinoline | thieme-connect.de |

An alternative to the direct halogenation of the pre-formed isoquinoline ring is to construct the heterocyclic system from precursors that already contain the desired halogen substituents. This approach offers excellent control over the final substitution pattern.

The Pomeranz–Fritsch reaction is a powerful method for isoquinoline synthesis that can be adapted for this purpose wikipedia.org. This reaction utilizes a benzaldehyde and an aminoacetoaldehyde diethyl acetal in an acidic medium. By starting with a halogenated benzaldehyde, one can synthesize the corresponding halogenated isoquinoline. For example, the reaction of 2,5-dichlorobenzaldehyde with aminoacetaldehyde dimethyl acetal provides a direct route to 5,8-dichloro-isoquinoline chemicalbook.com.

Another classical approach is the Bischler–Napieralski reaction, which involves the cyclodehydration of a β-phenylethylamine derivative using a Lewis acid like phosphoryl chloride wikipedia.orgpharmaguideline.com. If a 2,5-dihalo-substituted phenylethylamine is used as the starting material, this reaction can yield a 5,8-dihalo-3,4-dihydroisoquinoline, which can then be dehydrogenated to the corresponding isoquinoline.

| Named Reaction | Starting Material(s) | Key Transformation | Product Type | Reference |

|---|---|---|---|---|

| Pomeranz–Fritsch Reaction | 2,5-Dichlorobenzaldehyde, Aminoacetaldehyde dimethyl acetal | Acid-catalyzed cyclization | 5,8-Dichloro-isoquinoline | chemicalbook.com |

| Bischler–Napieralski Reaction | Acylated β-(2,5-dihalophenyl)ethylamine | Lewis acid-mediated cyclodehydration | 5,8-Dihalo-3,4-dihydroisoquinoline | wikipedia.orgpharmaguideline.com |

Direct Electrophilic Halogenation Protocols

Introduction of the Nitro Group onto the Dichloro-isoquinoline Framework

The critical step in forming 5,8-dichloro-7-nitroisoquinoline is the introduction of a nitro group at the C-7 position of the 5,8-dichloro-isoquinoline precursor. This is typically achieved through electrophilic aromatic substitution.

Electrophilic Nitration of Isoquinoline Derivatives

Electrophilic nitration of isoquinoline itself typically occurs at the C5 and C8 positions. dtic.milthieme-connect.de Standard nitrating conditions, such as a mixture of nitric acid and sulfuric acid, lead to the formation of 5-nitroisoquinoline (B18046) and 8-nitroisoquinoline. thieme-connect.de However, when the 5 and 8 positions are blocked, as in 5,8-dichloro-isoquinoline, the molecule becomes significantly resistant to nitration. stackexchange.com Overcoming this deactivation requires carefully chosen nitrating agents and conditions to direct the nitro group to the desired C-7 position.

Achieving selectivity in the nitration of substituted isoquinolines is a significant challenge. The conditions must be forceful enough to overcome the deactivating effect of the existing chloro substituents and the protonated nitrogen atom of the isoquinoline ring under acidic conditions, yet controlled enough to prevent unwanted side reactions or the formation of undesired isomers. The choice of nitrating agent and solvent system plays a pivotal role in directing the electrophilic attack to the C-7 position. Research into the nitration of similarly deactivated systems, such as 5,8-dichloroquinoline, has shown that forcing conditions, like oleum at elevated temperatures, are necessary to achieve substitution. stackexchange.com

Interactive Data Table: Nitration of Isoquinoline Derivatives

| Derivative | Nitrating Agent | Conditions | Major Product(s) |

|---|---|---|---|

| Isoquinoline | HNO₃/H₂SO₄ | 0°C - 100°C | 5-Nitroisoquinoline and 8-Nitroisoquinoline thieme-connect.de |

| 5,8-Dichloroquinoline | Conc. HNO₃/Oleum | 60°C, 45 h | 6-Nitro-5,8-dichloroquinoline stackexchange.com |

The selection of the nitrating agent is crucial for the successful synthesis of this compound. While traditional mixed acid (HNO₃/H₂SO₄) is a common choice for aromatic nitration, its effectiveness can be limited with highly deactivated substrates. dtic.milstackexchange.com Alternative nitrating agents, such as nitronium tetrafluoroborate (NO₂BF₄), can offer enhanced reactivity.

The solvent also plays a critical role. Highly polar, non-reactive solvents are often required to dissolve the substrate and facilitate the reaction. Sulfolane, for instance, is a polar aprotic solvent that can be effective in nitration reactions of deactivated aromatic systems due to its high boiling point and ability to dissolve a wide range of organic and inorganic compounds.

Convergent and Linear Synthetic Routes to this compound

The synthesis of this compound can be approached through both linear and convergent strategies. A linear synthesis involves the sequential modification of a starting material, while a convergent synthesis involves the separate synthesis of key fragments that are later combined.

Sequential Halogenation and Nitration Approaches

A common and direct linear approach to this compound involves a two-step sequence: first, the dichlorination of isoquinoline to form 5,8-dichloro-isoquinoline, followed by the selective nitration at the 7-position. The initial halogenation can be achieved using reagents like 1,3-dichloro-5,5-dimethylhydantoin in sulfuric acid. chemicalbook.com The subsequent nitration step, as previously discussed, is the more challenging transformation due to the deactivated nature of the dichloro-isoquinoline intermediate. stackexchange.com

One-Pot Synthesis Strategies

While specific one-pot syntheses for this compound are not extensively documented in the provided search results, the concept of one-pot reactions, where multiple reaction steps are carried out in the same reaction vessel, is a valuable strategy in organic synthesis for improving efficiency and reducing waste. mdpi.com A hypothetical one-pot approach for this target molecule could involve the careful selection of reagents and reaction conditions that allow for the sequential chlorination and nitration of isoquinoline without the need for isolation of the intermediate 5,8-dichloro-isoquinoline. This would require a reaction system where the halogenation and nitration reagents are compatible and their reactivity can be controlled, for example, by temperature or the sequential addition of reagents.

Efficiency and Scalability Considerations in Laboratory Synthesis

The efficiency and scalability of synthetic routes are critical factors in the laboratory production of complex molecules like this compound. Efficiency is often measured by chemical yield, reaction time, and the ease of purification, while scalability refers to the ability to reproduce the synthesis on a larger scale with consistent results and safety. For halogenated nitroaromatic compounds, achieving high efficiency and scalability can be challenging due to the potential for side reactions, the need for stringent reaction control, and the hazardous nature of some reagents and intermediates.

Modern synthetic strategies increasingly employ methods that offer higher efficiency and are more amenable to scaling up. Palladium-catalyzed coupling reactions, for example, are often used for the synthesis of substituted isoquinolines, providing high yields and selectivity under relatively mild conditions. clockss.org However, the cost and potential toxicity of heavy metal catalysts, along with the need for their complete removal from the final product, are significant considerations for scalability.

The purification of the final product is another critical aspect. Chromatographic methods, while effective at a small scale, can become cumbersome and costly when scaling up. Therefore, developing synthetic routes that yield products with high purity, which can be isolated through simpler methods like crystallization or precipitation, is a key goal for scalable synthesis.

Below is a table summarizing factors that influence the efficiency and scalability of synthesizing complex isoquinoline derivatives.

| Factor | Impact on Efficiency | Impact on Scalability | Notes |

| Reaction Yield | High yields reduce waste and lower the cost per gram of product. | Directly impacts the economic viability of producing larger quantities. | Optimization of stoichiometry, temperature, and catalysts is crucial. |

| Reaction Time | Shorter reaction times increase laboratory throughput. | Affects the overall production capacity and energy consumption. | Microwave-assisted synthesis can sometimes reduce reaction times significantly. researchgate.net |

| Catalyst Choice | Efficient catalysts can increase reaction rates and selectivity. | The cost, stability, and recyclability of the catalyst are major concerns for large-scale production. nih.gov | |

| Solvent Selection | The solvent can affect reaction rates, selectivity, and product solubility. | Environmental impact, safety, and ease of removal/recycling are critical for scale-up. | |

| Purification Method | Simple purification (e.g., crystallization) improves overall process efficiency. | Chromatography is often not feasible for large-scale production. | Designing syntheses that produce clean reaction mixtures is key. |

| Process Safety | Avoiding highly energetic or toxic reagents improves laboratory safety. | Managing exothermic reactions and hazardous materials is a primary concern in scaling up. |

Green Chemistry Principles in the Synthesis of Halogenated Nitroisoquinolines

Green chemistry is the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. yale.edusigmaaldrich.com The application of these principles to the synthesis of halogenated nitroisoquinolines is essential for minimizing environmental impact and improving safety. Traditional methods for synthesizing isoquinoline scaffolds often involve harsh conditions, toxic reagents, and hazardous solvents, leading to significant waste and environmental concerns. researchgate.netnih.gov Modern synthetic chemistry seeks to address these issues by integrating green chemistry principles. researchgate.net

The twelve principles of green chemistry provide a framework for developing more sustainable synthetic methodologies. sigmaaldrich.comacs.org These include preventing waste, maximizing atom economy, using less hazardous chemical syntheses, and designing for energy efficiency. yale.edusigmaaldrich.com

In the context of halogenated nitroisoquinolines, several green chemistry approaches are particularly relevant:

Use of Greener Solvents: Replacing hazardous solvents with more benign alternatives like water, ethanol, or supercritical fluids can significantly reduce environmental impact. rjpn.org For example, ultrasound-promoted syntheses of isoquinoline derivatives have been successfully carried out in water. nih.gov

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents as they are used in smaller amounts and can often be recycled and reused. yale.edu This reduces waste and can lead to more efficient processes. nih.gov

Energy Efficiency: Conducting reactions at ambient temperature and pressure minimizes energy consumption. sigmaaldrich.comrjpn.org The development of photocatalytic and microwave-assisted reactions can provide energy-efficient alternatives to traditional heating. researchgate.netnih.gov

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Reactions with high atom economy generate less waste.

Reduction of Derivatives: Unnecessary derivatization steps, such as the use of protecting groups, should be avoided as they require additional reagents and generate waste. sigmaaldrich.comacs.org

The table below outlines key green chemistry principles and their potential application in the synthesis of halogenated nitroisoquinolines.

| Green Chemistry Principle | Application in Halogenated Nitroisoquinoline Synthesis |

| 1. Prevention | Designing syntheses that minimize byproduct formation. yale.edu |

| 2. Atom Economy | Employing addition and cycloaddition reactions that incorporate most atoms from the reactants into the product. acs.org |

| 3. Less Hazardous Chemical Syntheses | Using safer halogenating agents and nitrating agents to reduce toxicity risks. sigmaaldrich.com |

| 4. Designing Safer Chemicals | (Not directly applicable to synthesis, but to the final product's properties) |

| 5. Safer Solvents and Auxiliaries | Utilizing water, ionic liquids, or solvent-free conditions. nih.govrjpn.org |

| 6. Design for Energy Efficiency | Implementing microwave-assisted or photocatalytic methods to reduce energy consumption. nih.govsigmaaldrich.com |

| 7. Use of Renewable Feedstocks | Exploring bio-based starting materials where feasible. yale.edu |

| 8. Reduce Derivatives | Developing selective reactions that do not require protecting groups. acs.org |

| 9. Catalysis | Using recyclable heterogeneous or homogeneous catalysts instead of stoichiometric reagents. nih.govyale.edu |

| 10. Design for Degradation | (Not directly applicable to synthesis, but to the final product's lifecycle) |

| 11. Real-time Analysis for Pollution Prevention | Implementing in-process monitoring to prevent runaway reactions or byproduct formation. yale.edu |

| 12. Inherently Safer Chemistry for Accident Prevention | Choosing substances and reaction conditions that minimize the potential for accidents. yale.edu |

By integrating these principles, the synthesis of this compound and its analogs can be made more sustainable, efficient, and safer.

Chemical Reactivity and Mechanistic Investigations of 5,8 Dichloro 7 Nitroisoquinoline

Reactivity of the Nitro Group

The nitro group at the 7-position of 5,8-dichloro-7-nitroisoquinoline is a key functional handle that can be readily transformed into other nitrogen-containing moieties, most notably an amino group. This conversion dramatically alters the electronic properties of the molecule, turning a strongly electron-withdrawing group into a potent electron-donating one.

Reductions of the Nitro Group to Amino Functionalities

The reduction of the nitro group to a primary amine is a fundamental transformation in the chemistry of nitroaromatic compounds. This reaction can be achieved through various methods, with catalytic hydrogenation being one of the most common and efficient approaches.

Catalytic hydrogenation offers a clean and effective means of reducing the nitro group of this compound to an amino group, yielding 7-amino-5,8-dichloro-isoquinoline. This method typically involves the use of a metal catalyst and a hydrogen source. While specific experimental data for the catalytic hydrogenation of this compound is not extensively detailed in publicly available literature, analogous reactions with similar substrates provide insight into the likely conditions.

Commonly employed catalysts for the reduction of aromatic nitro groups include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel. scispace.comnih.gov The reaction is typically carried out in a solvent such as ethanol, methanol, or ethyl acetate (B1210297) under a hydrogen atmosphere. The pressure of hydrogen gas can vary from atmospheric pressure to several atmospheres, and the reaction temperature is often ambient, although gentle heating may be required in some cases.

For instance, the reduction of related acetamidoisoquinolines to the corresponding amino-5,6,7,8-tetrahydroisoquinolines has been successfully achieved via catalytic hydrogenation, indicating the feasibility of this method for the isoquinoline (B145761) ring system. nih.govresearchgate.net

A variety of other reducing agents have also been shown to be effective for the selective reduction of aromatic nitro compounds in the presence of halogens. These include systems like zinc powder with hydrazine (B178648) glyoxylate (B1226380) and dicobalt octacarbonyl with water. scispace.comniscpr.res.in These methods offer alternatives to catalytic hydrogenation and can be particularly useful when specific chemoselectivity is required.

The optimization of hydrogenation pathways for nitroaromatic compounds is crucial to ensure high yields and selectivity, particularly when other reducible functional groups are present. In the case of this compound, the key challenge is to selectively reduce the nitro group without affecting the chlorine substituents.

The choice of catalyst, solvent, temperature, and pressure all play a significant role in achieving the desired selectivity. For example, certain catalysts may exhibit higher chemoselectivity for the nitro group over the carbon-chlorine bonds. The pH of the reaction medium can also influence the outcome of the reduction.

Transformation to Nitroso Derivatives

The partial reduction of a nitro group to a nitroso group represents a more delicate transformation. The direct conversion of this compound to 5,8-dichloro-7-nitrosoisoquinoline is a plausible reaction, although specific literature detailing this transformation is scarce.

Generally, the reduction of nitroarenes to nitrosoarenes can be achieved using milder reducing agents than those employed for the complete reduction to amines. In some instances, the formation of nitroso derivatives has been observed as an intermediate or even a final product in vicarious nucleophilic substitution reactions of nitroquinolines. nih.gov This suggests that under specific reaction conditions, the nitro group of this compound could potentially be converted to a nitroso group.

Reactivity of Chlorine Substituents

The chlorine atoms at the 5- and 8-positions of this compound are activated towards nucleophilic attack due to the strong electron-withdrawing effect of the nitro group at the 7-position. This makes the compound a suitable substrate for nucleophilic aromatic substitution (SNAr) reactions.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution is a powerful tool for the functionalization of electron-deficient aromatic rings. In the case of this compound, the chlorine atoms can be displaced by a variety of nucleophiles, such as amines, alkoxides, and thiolates.

The mechanism of SNAr reactions typically involves the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. The presence of the nitro group ortho and para to the chlorine atoms helps to stabilize the negative charge in this intermediate, thereby facilitating the reaction.

While specific studies on SNAr reactions of this compound are not extensively documented, research on related compounds provides valuable insights. For example, SNAr reactions on 4-chloro-8-nitroquinoline (B1348196) and 6,7-dichloroquinoline-5,8-quinone have been reported, demonstrating the susceptibility of chloro-substituted quinolines and quinones to nucleophilic attack. nih.govresearchgate.net

The reaction of 4,7-dichloro-6-nitroquinazoline, a structurally similar heterocyclic compound, with nucleophiles proceeds readily, further supporting the expected reactivity of this compound in SNAr reactions. researchgate.net The choice of nucleophile, solvent, and reaction temperature can influence which of the two chlorine atoms is preferentially substituted, or if disubstitution occurs.

Table 1: Reactivity of this compound

| Functional Group | Reaction Type | Potential Reagents and Conditions | Potential Products |

| Nitro Group | Reduction to Amine | H₂/Pd/C, H₂/Pt/C, H₂/Raney Ni; Zn/Hydrazine glyoxylate; Co₂(CO)₈/H₂O | 7-Amino-5,8-dichloro-isoquinoline |

| Partial Reduction to Nitroso | Mild reducing agents; Possible in VNS reactions | 5,8-Dichloro-7-nitrosoisoquinoline | |

| Chlorine Substituents | Nucleophilic Aromatic Substitution (SNAr) | Amines, Alkoxides, Thiolates | 5- and/or 8-substituted-7-nitroisoquinolines |

Transition-Metal Catalyzed Cross-Coupling Reactions at Halogenated Positions

Transition-metal catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds in organic synthesis. researchgate.netsioc-journal.cnnih.gov In the context of this compound, the two chlorine atoms at positions 5 and 8 serve as reactive handles for such transformations, including the well-established Suzuki-Miyaura and Grignard reactions. These reactions offer a versatile platform for the introduction of a wide array of substituents, enabling the synthesis of diverse isoquinoline derivatives. nih.govrhhz.net

The general mechanism for these cross-coupling reactions typically involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org The choice of catalyst, ligands, and reaction conditions can significantly influence the efficiency and selectivity of the coupling process. rsc.org

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling reaction, which utilizes an organoboron reagent and a palladium catalyst, is a widely employed method for forming C-C bonds. libretexts.orgyonedalabs.com The reaction is valued for its mild conditions and tolerance of various functional groups. libretexts.org For this compound, a typical Suzuki-Miyaura reaction would involve coupling with an aryl or vinyl boronic acid in the presence of a palladium catalyst and a base.

Table 1: Illustrative Suzuki-Miyaura Coupling Reaction

| Reactant 1 | Reactant 2 | Catalyst | Base | Product |

| This compound | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 5-Aryl-8-chloro-7-nitroisoquinoline |

Grignard Reactions:

Grignard reagents, organomagnesium halides, are potent nucleophiles used to form new carbon-carbon bonds. masterorganicchemistry.com Their reaction with halo-substituted isoquinolines like this compound proceeds via nucleophilic attack on the carbon atom bearing the halogen. The reaction with esters results in the addition of two equivalents of the Grignard reagent to form a tertiary alcohol. masterorganicchemistry.com The initial step involves the formation of a ketone intermediate which then reacts further with the Grignard reagent. youtube.com

Reactivity of the Isoquinoline Core

The inherent electronic properties of the isoquinoline ring system, characterized by the electron-withdrawing effect of the nitrogen atom, dictate its reactivity towards both electrophilic and nucleophilic reagents. thieme-connect.de The presence of a nitro group further deactivates the benzenoid ring towards electrophilic attack while activating it for nucleophilic substitution.

Electrophilic Substitution on the Benzenoid Ring System

Electrophilic aromatic substitution is a fundamental reaction for functionalizing aromatic rings. In the case of isoquinoline, the benzenoid ring is generally more susceptible to electrophilic attack than the pyridine (B92270) ring. However, the presence of the deactivating nitro group at the 7-position in this compound significantly reduces the electron density of the benzenoid ring, making electrophilic substitution challenging. youtube.com

Nucleophilic Substitution of Hydrogen (SNH) Reactions

Nucleophilic Substitution of Hydrogen (SNH) is a powerful method for the direct functionalization of electron-deficient aromatic and heteroaromatic compounds. nih.govnih.gov This reaction avoids the need for pre-installing a leaving group and often proceeds under mild conditions. The nitro group in this compound strongly activates the isoquinoline core towards SNH reactions.

The regioselectivity of SNH reactions on nitroisoquinolines is influenced by several factors, including the position of the nitro group and the nature of the nucleophile. nih.gov In the case of 5-nitroisoquinoline (B18046), SNH reactions with N-anions of aromatic amides and ureas show different regioselectivity depending on the reaction conditions. nih.gov In anhydrous DMSO, a mixture of 8-aroylamino-5-nitroisoquinolines and 6-aroylamino-5-nitrosoisoquinolines is often formed. nih.gov The presence of water, however, leads exclusively to the formation of nitro derivatives. nih.gov

Table 2: Regioselectivity of SNH Amidation of 5-Nitroisoquinoline

| Nucleophile | Conditions | Major Product(s) |

| Aromatic Amide Anion | Anhydrous DMSO | Mixture of 8-amino-5-nitroisoquinoline and 6-amino-5-nitrosoisoquinoline |

| Aromatic Amide Anion | DMSO/H₂O | 8-Amino-5-nitroisoquinoline |

| Urea/Monosubstituted Ureas | Anhydrous | 5-Nitrosoisoquinoline-6-amine nih.gov |

Oxidative Nucleophilic Substitution of Hydrogen (ONSH) involves the initial formation of a σH adduct, which is then oxidized to the final product. nih.gov This process often utilizes an external oxidizing agent. For instance, the reactions of 5-nitroisoquinoline N-oxides with primary or secondary amines in the presence of potassium ferricyanide (B76249) in aqueous dioxane afford the corresponding amino derivatives in moderate to excellent yields. researchgate.netresearchgate.net

Rearrangement Reactions of Isoquinoline N-Oxides

Isoquinoline N-oxides can undergo rearrangement reactions under various conditions. A common rearrangement is the Baeyer–Villiger type, which involves the conversion of a ketone to an ester or a cyclic ketone to a lactone using peroxy acids or hydrogen peroxide. wiley-vch.de Another relevant rearrangement is the Tiffeneau–Demjanov rearrangement, where a β-amino alcohol is converted to a ring-enlarged cycloketone with nitrous acid. wiley-vch.de While specific studies on the rearrangement of this compound N-oxide are not detailed in the provided context, the general principles of isoquinoline N-oxide rearrangements would apply.

General Reaction Pathways and Intermediate Formation

The chemical behavior of this compound is predominantly characterized by its susceptibility to nucleophilic aromatic substitution (SNAr). This reactivity is a direct consequence of the electronic properties of the isoquinoline ring system, which is further influenced by the presence of two chlorine atoms and a strongly electron-withdrawing nitro group. The nitro group, positioned at C7, plays a pivotal role in activating the chlorine atoms at positions C5 and C8 for nucleophilic attack. This activation occurs through the stabilization of the negatively charged intermediate, known as a Meisenheimer complex, via resonance.

The general mechanism for the nucleophilic aromatic substitution of this compound involves a two-step addition-elimination process. In the initial step, a nucleophile attacks one of the carbon atoms bearing a chlorine atom, leading to the formation of a resonance-stabilized carbanionic intermediate, the Meisenheimer complex. wikipedia.org In the subsequent step, the leaving group, a chloride ion, is expelled, and the aromaticity of the ring is restored, yielding the substituted product.

Due to the ortho and para relationship of the chlorine atoms to the activating nitro group, both C5 and C8 are potential sites for nucleophilic attack. The relative reactivity of these two positions can be influenced by steric factors and the nature of the attacking nucleophile.

Another significant reaction pathway for this compound involves the reduction of the nitro group. This transformation can be achieved using various reducing agents, leading to the formation of 7-amino-5,8-dichloro-isoquinoline. This amino derivative serves as a versatile intermediate for further functionalization of the isoquinoline core.

Detailed Research Findings

Research into the reactivity of analogous nitro-halo-aromatic systems provides a strong basis for predicting the behavior of this compound. For instance, studies on the reactions of other nitroquinoline derivatives have demonstrated the feasibility of nucleophilic displacement of halogens and the formation of stable intermediates. nih.gov

While specific, detailed research findings and extensive data tables for the reactivity of this compound are not abundantly available in the public domain, the established principles of physical organic chemistry allow for a confident prediction of its reaction pathways. The following table summarizes the expected outcomes of key reactions based on the reactivity of similar compounds.

| Reaction Type | Reagent/Conditions | Expected Major Product(s) | Plausible Intermediates |

| Nucleophilic Aromatic Substitution (Amination) | Amine (e.g., R-NH₂) in a suitable solvent (e.g., ethanol, DMF), potentially with a base | 8-Chloro-5-(alkyl/aryl)amino-7-nitroisoquinoline and/or 5-Chloro-8-(alkyl/aryl)amino-7-nitroisoquinoline | Meisenheimer complex |

| Nucleophilic Aromatic Substitution (Alkoxylation) | Alkoxide (e.g., NaOR) in the corresponding alcohol | 8-Chloro-5-alkoxy-7-nitroisoquinoline and/or 5-Chloro-8-alkoxy-7-nitroisoquinoline | Meisenheimer complex |

| Reduction of Nitro Group | Reducing agent (e.g., SnCl₂/HCl, H₂/Pd-C) | 7-Amino-5,8-dichloro-isoquinoline | Nitroso and hydroxylamine (B1172632) intermediates |

Table 1: Predicted Reaction Pathways for this compound

The formation of a Meisenheimer complex is a critical step in the nucleophilic aromatic substitution pathway. wikipedia.org For this compound, attack at either C5 or C8 would lead to a negatively charged intermediate where the charge is delocalized onto the nitro group and throughout the aromatic system. The stability of this intermediate is a key factor in determining the reaction rate.

Derivatization and Functionalization of 5,8 Dichloro 7 Nitroisoquinoline

Formation of Amine and Amide Derivatives

The introduction of amine and amide functionalities onto the 5,8-dichloro-7-nitroisoquinoline backbone is a key strategy for modulating its physicochemical properties and biological activity. These transformations can be achieved through direct amination or via amidation reactions involving nucleophilic substitution.

Direct Amination Approaches

Direct amination of nitroaromatic compounds can be a challenging endeavor. However, the high electron deficiency of the aromatic system in this compound, due to the cumulative electron-withdrawing effects of the two chloro groups and the nitro group, makes it susceptible to nucleophilic attack. While specific examples for the direct amination of this compound are not extensively detailed in the provided context, the reduction of the nitro group to an amino group is a common and effective method. This transformation is typically achieved using reducing agents like hydrogen gas in the presence of a catalyst, which converts the nitro group at the 7-position into a primary amine. This resulting 7-amino-5,8-dichloro-isoquinoline serves as a versatile intermediate for further functionalization.

Amidation Reactions via Nucleophilic Substitution

Nucleophilic substitution reactions provide a direct route to amide derivatives. The chlorine atoms at positions 5 and 8 of this compound can be displaced by amine nucleophiles, although this typically requires harsh reaction conditions. A more common approach involves the prior conversion of the nitro group to an amine, as described above. The resulting aminoisoquinoline can then readily undergo acylation with various acylating agents (e.g., acid chlorides, anhydrides) to form the corresponding amide derivatives.

A related methodology is the direct nucleophilic substitution of hydrogen (SNH) in nitro-heterocycles. For instance, the amidation of 5-nitroisoquinoline (B18046) has been achieved by reacting it with N-anions of aromatic amides and ureas. nih.gov This reaction can exhibit interesting regioselectivity, with the formation of both nitro- and nitroso-amide derivatives depending on the reaction conditions, particularly the presence of water. nih.gov While not directly demonstrated on the this compound substrate, this SNH methodology presents a potential pathway for its direct amidation.

Synthesis of Imines and Schiff Bases

Imines, also known as Schiff bases, are compounds containing a carbon-nitrogen double bond. researchgate.netyoutube.com They are typically synthesized through the condensation reaction of a primary amine with an aldehyde or a ketone. researchgate.netyoutube.comresearchgate.net The formation of imines from this compound would first necessitate the reduction of the nitro group to a primary amine, yielding 7-amino-5,8-dichloro-isoquinoline. This amino derivative can then be reacted with a variety of aldehydes and ketones to produce a diverse library of Schiff bases. researchgate.net

The general synthetic scheme involves refluxing the aminoisoquinoline with the desired carbonyl compound in a suitable solvent, often with acid catalysis to facilitate the dehydration step. researchgate.net The resulting imine products incorporate the structural features of both the isoquinoline (B145761) core and the reacting carbonyl compound, allowing for significant structural diversity. These Schiff bases can also act as ligands, forming stable complexes with various metal ions. researchgate.net

| Reactant 1 | Reactant 2 | Product Type | Reaction Condition |

| 7-Amino-5,8-dichloro-isoquinoline | Aromatic/Aliphatic Aldehyde | Imine (Schiff Base) | Reflux in ethanol, acid catalysis |

| 7-Amino-5,8-dichloro-isoquinoline | Aromatic/Aliphatic Ketone | Imine (Schiff Base) | Reflux in ethanol, acid catalysis |

Construction of Fused Heterocyclic Systems from Isoquinoline Scaffolds

The isoquinoline nucleus serves as a valuable building block for the synthesis of more complex, fused heterocyclic systems. One powerful method for achieving this is through 1,3-dipolar cycloaddition reactions.

1,3-Dipolar Cycloaddition Reactions (e.g., Pyrroloisoquinoline Derivatives from N-Ylides)

The 1,3-dipolar cycloaddition is a versatile reaction that allows for the construction of five-membered rings. wikipedia.org In the context of isoquinoline, the in situ generation of isoquinolinium ylides, which act as 1,3-dipoles, is a key step. These ylides can then react with various dipolarophiles, such as alkenes or alkynes, to form fused pyrrolo[2,1-a]isoquinoline (B1256269) scaffolds. bohrium.comrsc.orgresearchgate.netrsc.org

The process typically involves the N-alkylation of the isoquinoline derivative to form a quaternary salt. Subsequent treatment with a base generates the isoquinolinium ylide, a reactive intermediate. This ylide then undergoes a [3+2] cycloaddition with a suitable dipolarophile. The regioselectivity and stereoselectivity of this reaction are influenced by factors such as the nature of the substituents on both the ylide and the dipolarophile, as well as the reaction conditions. wikipedia.orgfrontiersin.org This methodology has been successfully employed in the total synthesis of various natural products containing the pyrroloisoquinoline core. rsc.org

While direct application on this compound is not explicitly cited, the principles of this reaction suggest its potential for creating novel, highly functionalized, fused heterocyclic systems based on this scaffold. The electron-withdrawing groups on the isoquinoline ring may influence the reactivity of the corresponding ylide and the subsequent cycloaddition.

Regioselective Functionalization and Stereochemical Considerations

The presence of multiple reactive sites on the this compound molecule necessitates careful consideration of regioselectivity in its functionalization. The chlorine atoms at positions 5 and 8, and the nitro group at position 7, all influence the electronic distribution of the aromatic system and thus direct the course of chemical reactions.

For instance, in nucleophilic aromatic substitution reactions, the positions ortho and para to the strongly electron-withdrawing nitro group are activated. This would suggest that the chlorine at position 8 might be more susceptible to substitution than the one at position 5. Similarly, in electrophilic aromatic substitution reactions, which are generally disfavored due to the electron-deficient nature of the ring, any substitution would likely occur at the least deactivated positions.

Stereochemical considerations become paramount when new chiral centers are created during derivatization. For example, in the 1,3-dipolar cycloaddition reactions to form pyrroloisoquinoline derivatives, the stereochemistry of the newly formed five-membered ring is determined by the geometry of the isoquinolinium ylide and the dipolarophile, as well as the mode of cycloaddition (endo vs. exo). wikipedia.org The use of chiral auxiliaries or catalysts can be employed to achieve enantioselective synthesis of specific stereoisomers. nih.gov The inherent chirality of many biologically active molecules underscores the importance of controlling stereochemistry in the synthesis of new derivatives of this compound.

| Reaction Type | Key Consideration | Influencing Factors |

| Nucleophilic Aromatic Substitution | Regioselectivity | Position of electron-withdrawing groups (NO2) |

| 1,3-Dipolar Cycloaddition | Stereoselectivity | Geometry of reactants, reaction conditions, catalysts |

| Imine Formation | - | - |

Spectroscopic and Advanced Analytical Characterization of 5,8 Dichloro 7 Nitroisoquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of an organic molecule. For 5,8-dichloro-7-nitroisoquinoline, ¹H and ¹³C NMR spectra would provide definitive evidence for its structure.

¹H NMR and ¹³C NMR for Structural Elucidation

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on the isoquinoline (B145761) core. The substitution pattern—two chlorine atoms and a nitro group—significantly influences the chemical shifts of the remaining protons. The aromatic region would display a set of signals corresponding to the protons at positions 1, 3, 4, and 6. Two-dimensional NMR techniques, such as H-H COSY, would be employed to establish the connectivity between these protons.

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information about the carbon skeleton. Each carbon atom in the isoquinoline ring system, including the quaternary carbons bearing the chloro and nitro substituents, would produce a distinct signal. The chemical shifts of these carbons are highly dependent on the electronic environment created by the substituents. For instance, carbons attached to the electronegative chlorine and nitro groups would be expected to resonate at a lower field (higher ppm values).

Analysis of Chemical Shifts and Coupling Constants

The chemical shifts (δ) in the ¹H NMR spectrum are indicative of the electronic environment of each proton. Protons on the aromatic ring are expected to appear in the downfield region, typically between δ 7.0 and 9.5 ppm. The electron-withdrawing nature of the nitro group at position 7 and the chlorine atoms at positions 5 and 8 would deshield the adjacent protons, causing them to resonate at higher chemical shifts. For example, aromatic protons in nitro-substituted derivatives typically appear downfield (δ 7.5–8.5 ppm).

Spin-spin coupling between adjacent protons results in the splitting of NMR signals, and the magnitude of this splitting is given by the coupling constant (J). The coupling constants are crucial for determining the relative positions of the protons on the isoquinoline ring. For aromatic systems, typical coupling constants are observed for ortho (³J = 6–10 Hz), meta (⁴J = 1–3 Hz), and para (⁵J = 0–1 Hz) relationships. The observed coupling patterns would allow for the unambiguous assignment of each proton signal.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-1 | ~9.4 | C-1: ~152 |

| H-3 | ~8.6 | C-3: ~145 |

| H-4 | ~7.8 | C-4: ~125 |

| H-6 | ~8.3 | C-4a: ~130 |

| C-5: ~135 | ||

| C-6: ~128 | ||

| C-7: ~148 | ||

| C-8: ~133 | ||

| C-8a: ~127 |

Note: These are predicted values based on known data for similar substituted isoquinoline and quinoline (B57606) systems. Actual experimental values may vary.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is used to identify the functional groups present in a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific functional groups. The presence of the nitro group (NO₂) would be confirmed by strong symmetric and asymmetric stretching vibrations. The carbon-chlorine (C-Cl) bonds and the aromatic C-H and C=C bonds of the isoquinoline ring would also produce distinct signals.

Table 2: Characteristic FT-IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Nitro (NO₂) | Asymmetric Stretch | ~1550 - 1520 |

| Nitro (NO₂) | Symmetric Stretch | ~1350 - 1320 |

| Aromatic C=C | Stretch | ~1600 - 1450 |

| Aromatic C-H | Stretch | ~3100 - 3000 |

| C-Cl | Stretch | ~800 - 600 |

Studies on related compounds, such as 5,7-dichloro-8-hydroxyquinoline, show characteristic bands for the C-Cl stretching vibrations. researchgate.net Similarly, the analysis of 8-nitroquinoline (B147351) provides insight into the vibrational modes of the nitro group attached to a quinoline core. researchgate.net

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light by this compound would be due to π → π* and n → π* transitions within the aromatic system and the nitro group. The extended conjugation of the isoquinoline ring, combined with the influence of the chloro and nitro substituents, would determine the wavelength of maximum absorption (λmax). The spectrum is expected to show multiple absorption bands, and the solvent used can influence the position of these bands.

Mass Spectrometry Techniques (MS, HRMS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be particularly valuable. HRMS can measure the mass-to-charge ratio (m/z) with very high accuracy, allowing for the determination of the precise molecular formula. The isotopic pattern of the molecular ion peak would be characteristic, showing the presence of two chlorine atoms (with their natural isotopic abundance of ³⁵Cl and ³⁷Cl). Fragmentation patterns observed in the mass spectrum would provide further structural information by revealing stable fragments of the molecule.

X-ray Diffraction for Solid-State Structure Determination

The determination of the three-dimensional atomic arrangement of this compound in the solid state through single-crystal X-ray diffraction is a critical step in its comprehensive characterization. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding its chemical reactivity and physical properties. However, a review of publicly available crystallographic databases, including the Cambridge Structural Database (CCDC), indicates that the crystal structure of this compound has not yet been experimentally determined and deposited.

The synthesis of a suitable single crystal of this compound is a prerequisite for its analysis by X-ray diffraction. The process of obtaining a crystal of sufficient size and quality for diffraction studies can be influenced by various factors, including the choice of solvent, temperature, and crystallization technique (e.g., slow evaporation, vapor diffusion, or cooling).

Should the crystal structure of this compound be determined in the future, the resulting data would be presented in a standardized format, as exemplified in the hypothetical data table below. This table would include the key parameters that define the crystal lattice and the conditions under which the data were collected.

Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Empirical formula | C₉H₄Cl₂N₂O₂ |

| Formula weight | 243.05 g/mol |

| Crystal system | To be determined |

| Space group | To be determined |

| a (Å) | To be determined |

| b (Å) | To be determined |

| c (Å) | To be determined |

| α (°) | To be determined |

| β (°) | To be determined |

| γ (°) | To be determined |

| Volume (ų) | To be determined |

| Z | To be determined |

| Density (calculated) (g/cm³) | To be determined |

| Absorption coefficient (mm⁻¹) | To be determined |

| Crystal size (mm³) | To be determined |

| Temperature (K) | To be determined |

| Wavelength (Å) | To be determined |

| Reflections collected | To be determined |

| Independent reflections | To be determined |

| R(int) | To be determined |

| Final R indices [I > 2σ(I)] | To be determined |

| R indices (all data) | To be determined |

Detailed Structural Insights (Anticipated)

A future X-ray diffraction study would reveal the planarity of the isoquinoline ring system and the orientation of the substituents. The analysis would provide precise measurements of the C-Cl, C-N, and N-O bond lengths, as well as the bond angles within the aromatic system and the nitro group. This information is crucial for understanding the electronic effects of the chloro and nitro substituents on the isoquinoline core.

Furthermore, the crystal packing arrangement would be elucidated, detailing any intermolecular interactions such as halogen bonding, π-π stacking, or other non-covalent forces. These interactions play a significant role in the stability of the crystal lattice and can influence the compound's melting point, solubility, and other macroscopic properties. The absence of experimental data at this time precludes a definitive discussion of these structural features.

Computational Chemistry and Theoretical Investigations of 5,8 Dichloro 7 Nitroisoquinoline

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is particularly well-suited for studying the electronic properties of aromatic and heterocyclic systems like isoquinoline (B145761) derivatives.

A crucial first step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. Using DFT methods, such as the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), the equilibrium geometry of 5,8-dichloro-7-nitroisoquinoline corresponding to a minimum on the potential energy surface can be calculated. This optimization provides key data on bond lengths, bond angles, and dihedral angles.

The electronic structure is subsequently analyzed from the optimized geometry. This includes the calculation of frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and their energy gap (ΔE = ELUMO – EHOMO) are critical indicators of the molecule's chemical reactivity, kinetic stability, and electronic transport properties. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Table 1: Illustrative Optimized Geometrical Parameters for this compound

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C5-Cl | Value in Å |

| C8-Cl | Value in Å | |

| C7-N | Value in Å | |

| N-O (nitro) | Value in Å | |

| Bond Angle | C4-C5-C6 | Value in Degrees |

| C7-C8-C8a | Value in Degrees | |

| C6-C7-N | Value in Degrees | |

| Dihedral Angle | C6-C7-N-O | Value in Degrees |

Note: This table is illustrative. The values would be obtained from a DFT geometry optimization calculation.

To understand how this compound interacts with light, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method is highly effective for calculating the electronic absorption spectra of molecules. By simulating the excitation of electrons from occupied to unoccupied orbitals, TD-DFT can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These theoretical spectra are invaluable for interpreting experimental UV-Vis data and understanding the electronic transitions within the molecule. For instance, transitions may be characterized as π → π* or n → π* based on the orbitals involved.

Table 2: Illustrative TD-DFT Calculated Electronic Transitions for this compound

| Excitation | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S0 → S1 | Calculated λmax | Calculated f | HOMO → LUMO |

| S0 → S2 | Calculated λmax | Calculated f | HOMO-1 → LUMO |

| S0 → S3 | Calculated λmax | Calculated f | HOMO → LUMO+1 |

Note: This table presents a hypothetical output from a TD-DFT calculation.

The properties of a molecule can be significantly influenced by its environment, particularly when in solution. Solvation models, such as the Integral Equation Formalism variant of the Polarizable Continuum Model (IEFPCM), are used to simulate the effect of a solvent on the electronic properties of this compound. gaussian.com By representing the solvent as a continuous dielectric medium, the IEFPCM method allows for the calculation of how the solvent affects the molecule's geometry, electronic energy, and spectroscopic properties. gaussian.com This is crucial for comparing theoretical predictions with experimental results, which are often obtained in solution.

Electron Density Analysis and Charge Distribution (e.g., Mulliken Charges)

Understanding the distribution of electrons within a molecule is key to predicting its reactivity. Electron density analysis provides insights into the charge distribution across the atoms of this compound. One common method for quantifying this is through Mulliken population analysis. Although known to be basis-set dependent, Mulliken charges can provide a qualitative picture of the atomic charges, indicating which atoms are electron-rich (nucleophilic) and which are electron-deficient (electrophilic). This information helps in predicting how the molecule will interact with other reagents.

Table 3: Illustrative Mulliken Atomic Charges for this compound

| Atom | Atomic Charge (e) |

| C5 | Calculated Charge |

| C8 | Calculated Charge |

| N (nitro) | Calculated Charge |

| O (nitro) | Calculated Charge |

| N (isoquinoline) | Calculated Charge |

Note: This table is for illustrative purposes. The values would be derived from a population analysis calculation.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution around a molecule. researchgate.net The MEP map is plotted onto the molecule's electron density surface, using a color scale to denote different potential values. researchgate.net Regions of negative electrostatic potential (typically colored red) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack. researchgate.net For this compound, the MEP map would likely show negative potential around the nitro group's oxygen atoms and the nitrogen atom of the isoquinoline ring, while positive potential might be located on the hydrogen atoms. researchgate.netresearchgate.net

Natural Bond Orbital (NBO) Analysis and Hyperconjugation Studies

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structures of bonds, lone pairs, and anti-bonding orbitals. uni-muenchen.dewikipedia.orgiupac.org This method provides a quantitative description of bonding and intramolecular interactions. A key aspect of NBO analysis is the study of hyperconjugation, which involves the stabilizing interactions between occupied (donor) and unoccupied (acceptor) orbitals. wikipedia.org The strength of these interactions is quantified by the second-order perturbation theory energy, E(2). For this compound, NBO analysis would reveal the nature of the C-Cl, C-N, and N-O bonds, as well as delocalization effects involving the aromatic system.

Table 4: Illustrative NBO Analysis - Second-Order Perturbation Energies (E(2)) for this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP(1) N (isoquinoline) | π(C-C) | Calculated Energy |

| π(C=C) | π(C=C) | Calculated Energy |

| LP(1) O (nitro) | σ*(C7-N) | Calculated Energy |

Note: This table is a hypothetical representation of NBO analysis results.

Topological Analysis of Intermolecular Interactions (e.g., Noncovalent Interaction (NCI), Reduced Density Gradient (RDG), Electron Localization Function (ELF))

Topological analysis of the electron density in this compound is a powerful tool for characterizing the nature and strength of intermolecular interactions.

Noncovalent Interaction (NCI) Analysis: NCI analysis is instrumental in visualizing and identifying non-covalent interactions, such as van der Waals forces, hydrogen bonds, and steric clashes, based on the electron density and its derivatives. chemtools.orgnih.gov For this compound, NCI plots would reveal regions of weak interactions, which are critical for understanding its crystal packing, solubility, and interactions with biological macromolecules. nih.govprotheragen.ai The presence of electron-withdrawing chloro and nitro groups influences the electron distribution, creating specific sites for potential non-covalent bonding.

Reduced Density Gradient (RDG) Analysis: RDG analysis complements NCI by plotting the reduced density gradient against the electron density multiplied by the sign of the second Hessian eigenvalue. researchgate.net This method helps to distinguish between stabilizing attractive interactions (like hydrogen bonds) and destabilizing repulsive interactions. researchgate.netyoutube.com In the context of this compound, RDG analysis can quantify the strength of various intermolecular contacts, providing a more detailed picture of the forces governing its molecular assemblies. chemrxiv.orgnih.govchemrxiv.org The resulting plots typically show spikes in low-density, low-gradient regions, which are characteristic of non-covalent interactions. chemtools.org

Electron Localization Function (ELF): The Electron Localization Function (ELF) provides a measure of the likelihood of finding an electron in the vicinity of a reference electron. wikipedia.org It offers a chemically intuitive way to analyze electron localization, clearly distinguishing core and valence electrons, covalent bonds, and lone pairs. wikipedia.org For this compound, ELF analysis would map the electron pair probability, highlighting the covalent nature of the bonds within the isoquinoline ring and the localization of electrons on the electronegative nitrogen and oxygen atoms of the nitro group and the chlorine atoms. taylorandfrancis.comjussieu.fr This visualization acts as a faithful representation of VSEPR theory in action. wikipedia.org

Prediction and Analysis of Non-Linear Optic (NLO) Properties

Organic molecules with extended π-conjugation and significant charge transfer characteristics, like derivatives of isoquinoline, are of great interest for their potential non-linear optical (NLO) properties. tcichemicals.com These properties are crucial for applications in photonics and optoelectronics, including optical switching and data storage. tcichemicals.comnih.gov

Theoretical calculations, typically employing Density Functional Theory (DFT), are used to predict the NLO response of this compound. Key parameters such as the electric dipole moment (μ), linear polarizability (α), and first and second hyperpolarizabilities (β and γ) are computed to assess its NLO potential. nih.govresearchgate.net The presence of strong electron-donating and electron-withdrawing groups can enhance NLO properties. In this compound, the interplay between the isoquinoline ring and the nitro and chloro substituents could lead to a significant NLO response. researchgate.net Computational studies on similar halogenated dihydroquinolinones have shown that such molecules are promising NLO materials. rsc.org

Computational Studies of Reaction Mechanisms and Pathways

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions involving this compound.

Transition State Analysis

Transition state theory is a cornerstone of understanding reaction kinetics. Computational methods are employed to locate and characterize the transition state structures for reactions involving this compound. By calculating the energy of the transition state, the activation energy barrier for a given reaction can be determined, providing insights into the reaction rate. For instance, in nucleophilic substitution reactions where a chlorine atom is replaced, transition state analysis can reveal the preferred reaction pathway and the influence of the nitro group on the reactivity.

Energy Minimization Protocols

Energy minimization protocols are fundamental computational procedures used to find the most stable conformation (the global minimum) of a molecule. For this compound, these calculations are essential to predict its ground-state geometry. Various algorithms are used to explore the potential energy surface of the molecule and identify the lowest energy structure. This optimized geometry is the starting point for most other computational analyses, including frequency calculations, NLO property predictions, and molecular docking studies.

Molecular Docking Studies for Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is extensively used in drug discovery to understand how a ligand, such as this compound or its derivatives, might interact with a biological target, typically a protein or enzyme. nih.govbibliotekanauki.pl

In silico molecular docking studies of quinoline (B57606) derivatives have been performed to investigate their binding affinities and intermolecular interactions with various enzymes. nih.govnih.gov For this compound, docking studies could be employed to predict its binding mode within the active site of a target protein. The analysis would identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein. mdpi.com The results of these studies, often presented as a binding energy score, help in assessing the potential biological activity of the compound and can guide the design of more potent analogs. nih.gov

Future Research Directions and Advanced Methodologies for 5,8 Dichloro 7 Nitroisoquinoline

Exploration of Novel and Sustainable Synthetic Routes

Future research should prioritize the development of synthetic strategies that adhere to the principles of green chemistry. forensicpaper.comresearchgate.net This includes the use of renewable starting materials, atom-economical reactions, and the replacement of hazardous reagents and solvents with safer alternatives. forensicpaper.comnih.gov For instance, traditional nitration and chlorination methods often employ harsh conditions and generate significant waste. Novel approaches could involve enzymatic or biocatalytic methods for halogenation and nitration, which can offer high selectivity under mild conditions. nih.gov

Furthermore, leveraging catalytic cycles, particularly with earth-abundant metals, can lead to more sustainable processes by reducing catalyst loading and enabling milder reaction conditions. nih.gov The development of catalytic systems that can achieve the desired chlorination and nitration patterns on the isoquinoline (B145761) core with high regioselectivity would be a significant advancement.

The table below outlines potential sustainable approaches for the synthesis of 5,8-dichloro-7-nitroisoquinoline.

| Synthetic Step | Traditional Method | Potential Sustainable Alternative | Anticipated Benefits |

| Chlorination | Use of excess chlorine gas or sulfuryl chloride | Enzymatic halogenation, electrocatalytic chlorination | Higher selectivity, milder conditions, reduced hazardous waste |

| Nitration | Concentrated nitric and sulfuric acids | Solid acid catalysts, microfluidic nitration | Improved safety, better control, reduced acid waste |

| Isoquinoline Core Formation | Bischler-Napieralski or Pictet-Spengler reactions with harsh dehydrating agents | Catalytic cyclization reactions (e.g., using ruthenium or rhodium catalysts), one-pot multicomponent reactions | Higher atom economy, milder conditions, reduced number of synthetic steps |

Advanced Mechanistic Elucidation of Complex Transformations

A deep understanding of reaction mechanisms is fundamental to controlling reaction outcomes and developing more efficient synthetic protocols. The electron-deficient nature of the this compound ring system suggests that it will be highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. nih.govresearchgate.net

Future mechanistic studies should focus on elucidating the intricacies of these transformations. While SNAr reactions have traditionally been viewed as stepwise processes, recent studies have shown that many are, in fact, concerted or exist on a mechanistic continuum. nih.govrsc.org Investigating the SNAr reactions of this compound with various nucleophiles using advanced techniques such as kinetic isotope effect (KIE) studies and in-situ spectroscopic monitoring will be crucial. nih.gov

Computational chemistry, particularly density functional theory (DFT) calculations, will play a pivotal role in mapping the potential energy surfaces of these reactions. nih.govmdpi.com Such studies can help to predict transition state geometries, activation energies, and the influence of substituents on reactivity and regioselectivity. mdpi.com This theoretical insight, when combined with experimental validation, will provide a comprehensive picture of the reaction mechanism, enabling chemists to fine-tune reaction conditions for desired outcomes. nih.govmdpi.com

For instance, understanding the mechanism of sequential nucleophilic substitutions at the C-5 and C-8 positions is critical for the selective functionalization of the molecule. nih.gov Mechanistic studies can reveal the factors governing the relative reactivity of the two chlorine atoms, paving the way for controlled and predictable derivatization.

Development of Chemo- and Regioselective Functionalization Strategies

The presence of multiple reactive sites in this compound—the two chlorine atoms and the nitro group—presents both a challenge and an opportunity for synthetic chemists. Developing strategies for the chemo- and regioselective functionalization of this scaffold is paramount for its application in the synthesis of complex molecules.

The electron-withdrawing nitro group strongly activates the chlorine atoms towards nucleophilic aromatic substitution. researchgate.net However, the relative reactivity of the C-5 and C-8 positions will depend on a combination of electronic and steric factors. Future research should focus on developing methodologies that can selectively target one of these positions. This could be achieved through the careful choice of nucleophiles, solvents, and reaction temperatures. For example, in the reaction of 6,7-dichloroquinoline-5,8-dione (B1222834) with 2-aminopyridine (B139424) derivatives, nucleophilic substitution occurred unexpectedly at the C-7 position. nih.gov

Transition metal-catalyzed cross-coupling reactions offer a powerful tool for the selective formation of carbon-carbon and carbon-heteroatom bonds. Exploring various catalytic systems (e.g., palladium, copper, nickel-based) for Suzuki, Buchwald-Hartwig, and other cross-coupling reactions at the C-5 and C-8 positions would significantly expand the synthetic utility of this compound.

Furthermore, the nitro group itself can be a handle for further transformations. Its reduction to an amino group would provide a key intermediate for the synthesis of a wide range of derivatives, including fused heterocyclic systems. The development of selective reduction methods that leave the chloro-substituents intact will be a key objective.

The table below summarizes potential strategies for the selective functionalization of this compound.

| Target Position | Functionalization Strategy | Potential Reagents/Catalysts | Expected Outcome |

| C-5 or C-8 (Selective SNAr) | Controlled nucleophilic aromatic substitution | Sterically hindered nucleophiles, low temperatures | Monosubstituted derivatives |

| C-5 and C-8 (Cross-Coupling) | Palladium- or copper-catalyzed cross-coupling | Boronic acids, amines, alcohols with appropriate catalysts and ligands | Di-functionalized derivatives with diverse substituents |

| C-7 (Nitro Group Reduction) | Chemoselective reduction | Tin(II) chloride, sodium dithionite, catalytic hydrogenation with specific catalysts | 7-amino-5,8-dichloro-isoquinoline |

Integration of Automation and High-Throughput Techniques in Synthesis

The synthesis and optimization of complex molecules like this compound can be a time-consuming and labor-intensive process. The integration of automation and high-throughput experimentation (HTE) can significantly accelerate this process, enabling the rapid screening of reaction conditions and the generation of compound libraries. researchgate.netresearchgate.net

Automated synthesis platforms can perform a wide range of chemical reactions, from simple liquid handling to complex multi-step sequences. ethz.chsigmaaldrich.comnih.gov For the synthesis of this compound and its derivatives, an automated platform could be used to systematically vary parameters such as temperature, solvent, catalyst, and ligand to identify optimal reaction conditions in a fraction of the time required for manual experimentation. researchgate.net

HTE, often coupled with automation, allows for the parallel execution of hundreds or even thousands of reactions. researchgate.net This is particularly valuable for the development of selective functionalization strategies, where a large number of nucleophiles or coupling partners can be screened simultaneously. The use of an automated strong base screening platform has been shown to be effective for the selective functionalization of complex heterocycles. researchgate.net

The data generated from these high-throughput experiments can be used to build comprehensive reaction databases, which can then be mined to identify trends in reactivity and selectivity. This data-driven approach to reaction optimization can lead to the discovery of novel and unexpected reaction pathways.

Application of Machine Learning and AI in Reaction Design and Optimization

For a molecule like this compound, ML models can be trained to predict various properties and reaction outcomes. For instance, a model could be developed to predict the regioselectivity of nucleophilic aromatic substitution, helping chemists to choose the right conditions to target a specific position on the isoquinoline ring. rsc.orgchemrxiv.orgresearchgate.netnih.gov Machine learning models have already been successfully used to predict the reactive sites of electrophilic aromatic substitutions with high accuracy. acs.orgresearchgate.netnih.gov

常见问题

Q. What are the recommended synthetic routes for 5,8-Dichloro-7-nitroisoquinoline, and how can intermediates be validated?

- Methodological Answer : The synthesis of this compound typically involves sequential functionalization of the isoquinoline core. For example, Eli Lilly’s patent ( ) describes a multi-step process starting with 7-methoxyisoquinoline derivatives, followed by chlorination and nitration. Key steps include:

-

Chlorination : Use of cerous chloride (CeCl₃) to introduce chlorine atoms at positions 5 and 7.

-

Nitration : Controlled nitration at position 7 using mixed acids (H₂SO₄/HNO₃) under low temperatures to avoid over-oxidation.

-

Intermediate Validation : Confirm structural integrity via 1H/13C NMR to verify substituent positions and mass spectrometry (MS) for molecular weight confirmation .

- Data Table :

| Step | Reagents/Conditions | Key Intermediate | Characterization Methods |

|---|---|---|---|

| Chlorination | CeCl₃, DCM, 0°C | 5,8-Dichloro-7-methoxyisoquinoline | 1H NMR (δ 8.2–8.5 ppm for aromatic protons) |

| Nitration | HNO₃/H₂SO₄, -10°C | This compound | MS (m/z 257.98 [M+H]⁺) |

Q. How should researchers characterize this compound using spectroscopic techniques?

- Methodological Answer :

- IR Spectroscopy : Identify nitro (NO₂) stretches near 1520 cm⁻¹ and 1350 cm⁻¹, and C-Cl bonds at 600–800 cm⁻¹ .

- NMR : Use 1H NMR to confirm aromatic proton splitting patterns (e.g., doublets for adjacent Cl and NO₂ groups) and 13C NMR to detect deshielded carbons adjacent to electronegative substituents .

- Mass Spectrometry : High-resolution MS (HRMS) should match the theoretical mass (C₉H₅Cl₂N₂O₂: 257.96 g/mol) within 5 ppm error .

Advanced Research Questions

Q. How can contradictions in reported biological activity data for this compound be systematically addressed?

- Methodological Answer : Contradictions often arise from variability in experimental conditions or compound purity. To resolve discrepancies:

- Purity Validation : Require ≥95% purity (via HPLC) and disclose solvents/residuals in supplementary materials .

- Dose-Response Reproducibility : Conduct multi-lab studies with standardized protocols (e.g., fixed cell lines, incubation times).

- Longitudinal Analysis : Track activity changes over time to assess compound stability, as degradation products (e.g., nitro-reduced amines) may confound results .

- Reference : Studies on isoquinoline derivatives show that impurities <5% can alter IC₅₀ values by 10-fold .

Q. What experimental designs are optimal for studying the degradation pathways of this compound under physiological conditions?

- Methodological Answer :

-

Accelerated Stability Testing : Expose the compound to buffers (pH 2–9) at 37°C and monitor degradation via LC-MS.

-

Mechanistic Probes : Use isotopic labeling (e.g., ¹⁵N-nitro groups) to trace nitro-reduction pathways.

-

Data Interpretation : Apply kinetic modeling (e.g., first-order decay) to predict shelf-life and identify toxic byproducts .

- Data Table :

| Condition | Degradation Pathway | Key Byproduct | Detection Method |

|---|---|---|---|

| pH 7.4, 37°C | Nitro-reduction | 5,8-Dichloro-7-aminoisoquinoline | LC-MS (m/z 228.02 [M+H]⁺) |

| UV Light | Photolysis | Chlorinated quinones | UV-Vis (λmax 320 nm) |

Q. How can researchers validate the proposed reaction mechanisms involving this compound in catalytic processes?

- Methodological Answer :

- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-determining steps.

- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to map transition states and verify intermediates .

- In Situ Spectroscopy : Use Raman or IR to detect transient species (e.g., nitro radical anions) during reactions .

Guidelines for Methodological Rigor

- Reporting Standards : Follow Beilstein Journal guidelines for experimental reproducibility, including full spectral data in supplementary materials and explicit citation of known compound synthesis protocols .

- Contradiction Analysis : Adopt iterative data triangulation (e.g., cross-validate HPLC, NMR, and bioassay results) to minimize bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings